N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Overview
Description
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated imidazo[1,2-a]pyridine ring, an oxane ring, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorinated substituent. The oxane ring is then constructed through cyclization reactions, and finally, the acetamide group is introduced via acylation reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction conditions, such as temperature, solvent, and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Flavin-Dependent Halogenases: Enzymes that catalyze halogenation reactions, similar to the chlorinated imidazo[1,2-a]pyridine core.
Uniqueness
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-11(2)7-16-8-15(22-13(4)24)9-17(25-16)19-12(3)21-18-6-5-14(20)10-23(18)19/h5-6,10-11,15-17H,7-9H2,1-4H3,(H,22,24)/t15-,16+,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISGDDDCLWJXJU-IKGGRYGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3CC(CC(O3)CC(C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)[C@@H]3C[C@@H](C[C@@H](O3)CC(C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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